Metabolic Stability: 2,6-Diaminopurine Base Confers Inferred ADA Resistance Relative to Cordycepin
The 2-amino-3'-deoxy-3'-fluoroadenosine compound incorporates a 2,6-diaminopurine base (2-amino substitution on adenine). By class-level inference, 2-substituted adenine analogs including 2-aminoadenosine derivatives are recognized as poor substrates or non-substrates for adenosine deaminase (ADA), the primary metabolic enzyme responsible for the rapid in vivo degradation of unmodified adenosine and cordycepin [1]. Cordycepin (3'-deoxyadenosine), lacking the 2-amino modification, is documented as a powerful trypanocidal compound in vitro but is ineffective in vivo specifically because of rapid metabolic degradation by ADA [2]. In contrast, 2-fluorocordycepin (2-fluoro-3'-deoxyadenosine), which shares the 2-position substitution strategy, was identified as ADA-resistant and cured T. brucei infection in mice, directly demonstrating the functional consequence of 2-position modification [2].
| Evidence Dimension | ADA substrate susceptibility and in vivo efficacy |
|---|---|
| Target Compound Data | Contains 2,6-diaminopurine base; 2-aminoadenosine class recognized as ADA acceptor but structurally distinct from adenosine [1] |
| Comparator Or Baseline | Cordycepin (3'-deoxyadenosine): potent in vitro trypanocidal but ineffective in vivo due to ADA degradation; 2-Fluorocordycepin (2-fluoro-3'-deoxyadenosine): ADA-resistant, cures T. brucei infection in mice in vivo [2] |
| Quantified Difference | Class-level inference: 2-substituted analogs retain in vivo activity vs. cordycepin which loses all in vivo activity due to ADA metabolism |
| Conditions | In vitro ADA susceptibility assays; in vivo mouse model of T. brucei infection |
Why This Matters
Procurement for in vivo studies requires compounds with demonstrated or inferred metabolic stability; 2,6-diaminopurine base modification correlates with resistance to first-pass ADA degradation, a critical differentiator from unmodified or 3'-only modified analogs.
- [1] IUBMB Enzyme Nomenclature. EC 2.7.1.20 adenosine kinase. Comment: 2-Aminoadenosine can also act as acceptor. View Source
- [2] Vodnala SK, Lundbäck T, Sjöberg B, et al. Structure-activity relationships of synthetic cordycepin analogues as experimental therapeutics for African trypanosomiasis. J Med Chem. 2013;56(24):9861-9873. View Source
